molecular formula C6H15K2O11P B057713 alpha-D-Galactose 1-(dipotassium phosphate) CAS No. 19046-60-7

alpha-D-Galactose 1-(dipotassium phosphate)

Cat. No. B057713
CAS RN: 19046-60-7
M. Wt: 372.35 g/mol
InChI Key: KCIDZIIHRGYJAE-YGFYJFDDSA-L
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Description

  • Introduction Alpha-D-Galactose 1-phosphate (αGal1P) is a key component in the synthesis of nucleotide sugars, which are substrates for glycosyltransferases (De Groeve et al., 2009).

  • Synthesis Analysis αGal1P can be synthesized enzymatically from lactose using novel lactose phosphorylase enzymes, offering a method to produce αGal1P from abundant lactose (De Groeve et al., 2009).

  • Molecular Structure Analysis The structure of similar sugar phosphates has been studied using techniques like NMR, revealing insights into their conformation and molecular interactions (O'Connor, Nunez, & Barker, 1979).

  • Chemical Reactions and Properties Sugar 1-phosphates like αGal1P, being donor substrates for phosphorylases, can be produced on a gram scale from corresponding sugars, demonstrating their reactivity and utility in biochemical syntheses (Liu, Nishimoto, & Kitaoka, 2015).

  • Physical Properties Analysis The physical properties of similar sugar phosphates have been characterized in various studies, including their crystalline forms and hydration states (Jerzykiewicz, Lis, & Zuziak, 2005).

  • Chemical Properties Analysis The chemical properties of alpha-D-Galactose 1-phosphate can be inferred from studies on related compounds, indicating aspects like anomeric distribution, reactivity, and interaction with enzymes (Wenger & Anderson, 1981).

Scientific Research Applications

Metabolic Role and Pathway Involvement

α-D-Galactose 1-phosphate, a derivative of α-D-Galactose 1-(dipotassium phosphate), plays a crucial role in the Leloir pathway, which is responsible for converting β-D-galactose to glucose 1-phosphate. Galactokinase, one of the enzymes in this pathway, catalyzes the conversion of α-D-galactose to galactose 1-phosphate. This pathway is significant due to its metabolic importance and its association with galactosemia, a metabolic disorder resulting from enzyme defects (Holden, Thoden, Timson, & Reece, 2004).

Enzymatic Synthesis

α-D-Galactose 1-phosphate can be synthesized enzymatically from α-D-galactose. A study demonstrated the production of sugar 1-phosphates, including α-D-galactose 1-phosphate, from corresponding sugars using pyruvate kinase and anomeric kinases. α-D-Galactose 1-phosphate was isolated as crystals of dipotassium salts in this process (Liu, Nishimoto, & Kitaoka, 2015).

Role in Galactose Metabolism

The Leloir pathway enzymes, including those acting on α-D-galactose 1-phosphate, are central to galactose metabolism. Defects in these enzymes can lead to galactosemia, highlighting their importance in metabolic processes (Holden, Rayment, & Thoden, 2003).

Therapeutic and Diagnostic Applications

α-D-Galactose 1-phosphate is used in diagnostic methods for galactosemia. For instance, a gas chromatography-mass spectrometry method was developed for quantifying α-D-galactose 1-phosphate in erythrocytes, aiding in the treatment monitoring of galactosemia (Chen, Yager, Reynolds, Palmieri, & Segal, 2002).

Structural and Functional Analysis

Structural analysis of enzymes interacting with α-D-galactose 1-phosphate, such as galactose-1-phosphate uridylyltransferase, provides insights into their function and the effects of mutations leading to galactosemia. This knowledge is crucial for understanding metabolic disorders and developing potential treatments (Wedekind, Frey, & Rayment, 1995).

Safety And Hazards

Alpha-D-Galactose 1-(dipotassium phosphate) should be handled with standard precautions . It should not be released into the environment . In case of spillage, it should be swept up and shoveled into suitable containers for disposal .

Future Directions

Alpha-D-Galactose 1-phosphate may be used in Leloir pathway of galactose metabolism research to study the process of UDP-Galactose (UDP-Gal) formation via UDP-glucose:α-D-galactose-1-phosphate uridylyltransferase . It may be used to identify and characterize and study the functions of galactose-1-phosphate uridylyltransferase .

properties

IUPAC Name

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIDZIIHRGYJAE-YGFYJFDDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11K2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940612
Record name Dipotassium 1-O-phosphonatohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galactose 1-phosphate Potassium salt

CAS RN

19046-60-7
Record name alpha-D-Galactose 1-(dipotassium phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019046607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium 1-O-phosphonatohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-galactose 1-(dipotassium phosphate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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